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Compound of Interest

Compound Name: Gadoquatrane

Cat. No.: B12659558 Get Quote

Gadoquatrane Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information on the stability and handling of Gadoquatrane.

Frequently Asked Questions (FAQs)
Q1: What is Gadoquatrane?

A1: Gadoquatrane is a novel, macrocyclic, tetrameric gadolinium-based contrast agent

(GBCA) developed for use in magnetic resonance imaging (MRI).[1][2][3] It is designed to have

high stability and high relaxivity, allowing for a lower gadolinium dose compared to some other

GBCAs.[4][5]

Q2: What are the recommended storage conditions for Gadoquatrane?

A2: Gadoquatrane is typically stored at room temperature in the continental US, but this may

vary in other locations. For specific storage recommendations, it is crucial to refer to the

Certificate of Analysis provided with the product.

Q3: How is Gadoquatrane administered in clinical studies?

A3: In clinical trials, Gadoquatrane is administered as a single intravenous injection. The

dosage is often calculated based on the patient's body weight, with studies using a dose of

0.04 mmol Gd/kg.
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Q4: How stable is Gadoquatrane in solution under physiological conditions?

A4: Gadoquatrane demonstrates very high complex stability under physiological conditions

(pH 7.4, 37°C). In human serum, the release of gadolinium (Gd) from the complex was below

the lower limit of quantification after 21 days. No release of Gd³⁺ ions was observed in human

plasma at pH 7.4.

Q5: How does the stability of Gadoquatrane compare to other GBCAs?

A5: Gadoquatrane exhibits higher kinetic inertness towards the release of Gd³⁺ ions in a

strong acidic environment (pH 1.2) compared to other approved macrocyclic GBCAs. In human

plasma at pH 7.4, its stability is similar to gadoterate and higher than gadoteridol, gadobutrol,

and gadopiclenol.
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Issue Possible Cause Recommended Action

Precipitation in Solution

- Improper solvent used for

reconstitution.- pH of the

solution is outside the optimal

range.- Supersaturation of the

solution.

- Ensure Gadoquatrane is

dissolved in a suitable buffered

solution as specified in the

product documentation.

Gadoquatrane has high

solubility in a 10 mM Tris-HCl

buffer at pH 7.4.- Verify the pH

of the solution. Gadoquatrane

is designed for high stability at

physiological pH.- Avoid

preparing solutions at

concentrations exceeding its

solubility limit (1.43 mol Gd/L in

10 mM Tris-HCl, pH 7.4).

Unexpected MRI Signal

Enhancement

- Incorrect dosage or

concentration.- Issues with the

imaging protocol.

- Double-check all calculations

for dosage and dilution. The

relaxivity of Gadoquatrane is a

key factor in its imaging

properties.- Ensure the MRI

parameters are optimized for a

high-relaxivity contrast agent.

Evidence of Free Gadolinium

- Exposure to harsh, non-

physiological conditions (e.g.,

very low pH).- Prolonged

storage under inappropriate

conditions.

- Review the experimental

protocol to ensure conditions

remain within the

recommended physiological

range (pH 7.4, 37°C).- Always

adhere to the recommended

storage conditions and shelf-

life specified in the product

documentation.

Quantitative Data Summary
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The stability of Gadoquatrane has been quantitatively assessed and compared to other

GBCAs.

Table 1: Dissociation Half-Lives of GBCAs at pH 1.2 and 37°C

Contrast Agent Dissociation Half-Life (Mean) 95% Confidence Interval

Gadoquatrane 28.6 days (28.1, 29.1) days

Gadopiclenol 14.2 days (13.8, 14.6) days

Gadoterate 2.7 days (2.6, 2.8) days

Gadobutrol 14.1 hours (13.1, 15.1) hours

Gadoteridol 2.2 hours (2.0, 2.4) hours

Data sourced from a study assessing kinetic inertness in a strong acidic environment.

Table 2: Gd³⁺ Ion Release in Human Plasma (pH 7.4, 37°C) after 15 Days

Contrast Agent Released Gd³⁺ (% of Total Gd)

Gadoquatrane Below LLOQ

Gadoterate Below LLOQ

Gadobutrol 0.12%

Gadopiclenol 0.20%

Gadoteridol 0.20%

*LLOQ (Lower Limit of Quantification) = 0.01% of total Gd.

Experimental Protocols
Protocol 1: Assessment of Complex Stability at Physiological Conditions

This protocol is based on the methodology used to determine the complex stability of

Gadoquatrane in human serum.
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Preparation: Spike human serum with Gadoquatrane to a final concentration of 0.025

mmol/L.

Incubation: Store the spiked serum in covered vials in an incubator at 37°C under a 5% CO₂

atmosphere to maintain a physiological pH of 7.4.

Sampling: Remove aliquots for analysis at specified time points (e.g., day 0, 2, 7, 14, and

21).

Analysis of Gd Release:

Use ion exchange chromatography to separate the intact Gd complex from any released

Gd³⁺ ions.

Quantify the amount of released Gd using Inductively Coupled Plasma Mass Spectrometry

(LC-ICP-MS).

Plot the percentage of released Gd relative to the total intact Gd complex over the

incubation time.

Protocol 2: Determination of Kinetic Inertness at Acidic pH

This protocol follows the procedure for assessing Gd release at pH 1.2.

Solution Preparation: Dilute and acidify the contrast agent (Gadoquatrane or comparator)

with hydrochloric acid (HCl) to achieve a final concentration of 25 μM Gd at pH 1.2.

Incubation: Keep the acidic solutions tightly closed at 37°C.

Colorimetric Assay:

At various time points (e.g., 1h, 2h, up to 35 days), mix an aliquot of the solution with an

Arsenazo III solution.

After a 15-minute incubation at room temperature, measure the absorbance at 654 nm

using a spectrophotometer.

Quantification:
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Calibrate the assay using standard solutions of GdCl₃.

Measure the total Gd concentration in all samples using Inductively Coupled Plasma

Optical Emission Spectrometry (ICP-OES).

Calculate the concentration of free Gd³⁺ ions over time to determine the dissociation rate.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12659558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

